molecular formula C12H21ClN2O2 B2997170 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one CAS No. 1018526-31-2

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one

Cat. No.: B2997170
CAS No.: 1018526-31-2
M. Wt: 260.76
InChI Key: SERKHUFJTXHIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one (CAS 1018526-31-2) is a chemical compound with the molecular formula C12H21ClN2O2 and a molecular weight of 260.76 g/mol . This molecule features a piperazine core, a structural motif widely recognized in medicinal chemistry for its diverse pharmacological properties . The presence of the chloropropanoyl group and the ketone functionality makes it a versatile intermediate for synthetic organic chemistry, particularly in the development of more complex molecular architectures. The piperazine scaffold is frequently employed in drug discovery and is found in compounds with a broad spectrum of reported biological activities, including anticancer, antimicrobial, antiviral, and central nervous system effects . For instance, piperazine derivatives have been investigated for their potential as antidepressant and anxiolytic agents, with some compounds shown to interact with serotonergic and dopaminergic pathways . As such, this compound serves as a valuable building block for researchers working in hit-to-lead optimization and the synthesis of novel bioactive molecules for pharmacological screening. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[4-(2-chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-9(2)8-11(16)14-4-6-15(7-5-14)12(17)10(3)13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERKHUFJTXHIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the reaction of piperazine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkoxides, thiolates, and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new compounds.

    Biology: The compound’s biological activity is of interest for studying its effects on various biological systems. It can be used in assays to investigate its potential as a therapeutic agent.

    Medicine: Research into its pharmacological properties may reveal potential applications in treating diseases. Piperazine derivatives are known for their activity against various pathogens and neurological conditions.

    Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Substituent Effects

  • Bromine in offers distinct reactivity for synthetic modifications.
  • Aromatic vs. Aliphatic Moieties: Compounds with aryl groups (e.g., naphthyl in or indole in ) exhibit stronger hydrophobic interactions than the target’s aliphatic 3-methylbutanone, which may prioritize metabolic stability over target affinity.
  • Polar Functional Groups: The hydroxypropyl group in increases water solubility, contrasting with the target’s lipophilic chloropropanoyl group.

Biological Activity

1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. Its molecular formula is C12H21ClN2O2, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and therapeutic applications targeting kinase pathways.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a chloropropanoyl group and a ketone functionality. The synthesis typically involves the reaction of piperazine with 2-chloropropanoyl chloride, often utilizing a base such as triethylamine to neutralize the byproduct hydrochloric acid. Purification methods include recrystallization or chromatography to achieve the desired purity and yield.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). The mechanism of action appears to involve cell cycle arrest and apoptosis induction .
  • Kinase Inhibition : The structure of this compound suggests potential as a lead for developing kinase inhibitors, which are crucial in cancer treatment strategies. Its unique piperazine-based structure allows for modifications that could enhance its potency against specific kinases involved in tumor progression .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of several piperazine derivatives, including this compound. Using MTT assays, the compound demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis revealed that treated cells exhibited G2/M phase arrest, suggesting that the compound interferes with cell cycle progression .

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving various piperazine derivatives, modifications at the C-4 position of the piperazine ring were found to enhance biological activity significantly. Compounds with halogen substitutions showed improved potency against cancer cell lines, indicating that further exploration of halogenated analogs could yield more effective therapeutic agents .

Data Table: Biological Activity Summary

Biological Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-715G2/M cell cycle arrest
AntiproliferativeSW48012Induction of apoptosis
AntiproliferativeA54910Inhibition of proliferation

Q & A

Q. What are the established synthetic routes for 1-[4-(2-chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one, and what are their key optimization parameters?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine derivative (e.g., 4-(2-chloropropanoyl)piperazine) with 3-methylbutan-1-one under basic conditions. Key parameters include:

  • Catalyst selection : Use of triethylamine or DIPEA to deprotonate the piperazine nitrogen, enhancing nucleophilicity .
  • Temperature control : Reactions often proceed at 50–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity is verified via HPLC (C18 column, methanol/buffer mobile phase) .

Q. How is the structural integrity of this compound validated in academic research?

  • X-ray crystallography : Resolves bond lengths and angles, particularly for the chloropropanoyl-piperazine moiety. For example, C–Cl bond lengths typically range from 1.76–1.80 Å .
  • NMR spectroscopy : Key signals include δ 3.5–4.0 ppm (piperazine protons), δ 2.2–2.5 ppm (methylbutanone protons), and δ 1.8–2.0 ppm (chloropropanoyl methyl group) .
  • Mass spectrometry : ESI-MS often shows [M+H]<sup>+</sup> at m/z 285.1 (calculated for C12H19ClN2O2) .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use a C18 column with a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min. Retention time is ~8.2 min under these conditions .
  • Thermogravimetric analysis (TGA) : Stability up to 200°C indicates suitability for high-temperature applications .
  • Karl Fischer titration : Measures residual moisture (<0.5% w/w), critical for hygroscopic samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

Discrepancies may arise from:

  • Stereochemical variations : The 2-chloropropanoyl group’s configuration (R vs. S) impacts receptor binding. Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol) to separate enantiomers .
  • Impurity profiles : Trace levels of 4-(3-methylbutanoyl)piperazine (a common byproduct) can skew bioassay results. Quantify impurities via LC-MS with a detection limit of 0.1% .

Q. What experimental design strategies improve synthetic yield while minimizing side reactions?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce N-alkylation side products .
  • Stoichiometric adjustments : A 1.2:1 molar ratio of piperazine to 3-methylbutan-1-one minimizes unreacted starting material .
  • In situ monitoring : ReactIR tracks carbonyl (1700–1750 cm<sup>-1</sup>) and amine (3300–3500 cm<sup>-1</sup>) bands to optimize reaction time .

Q. How can computational modeling predict reactivity or metabolic pathways?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 5.2 eV for the chloropropanoyl group) to predict nucleophilic attack sites .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites. The chloropropanoyl moiety is prone to oxidative dechlorination .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) may occur. Screen crystallization solvents (e.g., acetonitrile vs. ethyl acetate) to isolate the desired polymorph .
  • Disorder in the piperazine ring : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts .

Q. How do researchers address instability during long-term storage?

  • Lyophilization : Freeze-drying under vacuum (0.1 mbar) extends shelf life to >24 months at -20°C .
  • Inert atmosphere storage : Argon gas prevents oxidation of the chloropropanoyl group .

Q. What methodologies are used to correlate structural modifications with biological activity?

  • SAR studies : Replace the chloropropanoyl group with fluoropropanoyl or acetyl analogs. Bioassays show a 10-fold reduction in activity for non-chlorinated derivatives .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate degradation efficiency of target proteins .

Q. How are contradictions in spectral data (e.g., NMR shifts) resolved?

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; upfield shifts (~0.3 ppm) in DMSO indicate hydrogen bonding .
  • Dynamic NMR : Detect rotational barriers in the piperazine ring (ΔG‡ ≈ 60 kJ/mol) to explain peak splitting at high temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.